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Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic building
blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. CAS
55808-53-2, chemically identified as N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide[1],
is a highly specialized urea-linked bifunctional scaffold. By coupling a lipophilic piperidine ring
with a 5-methylisoxazole moiety via a urea linkage, this molecule serves as a versatile
pharmacophore. This whitepaper provides an authoritative, in-depth analysis of its structural
descriptors, physicochemical profile, and the analytical methodologies required to validate its
integrity in drug discovery workflows.

Structural Analysis & Molecular Descriptors

The structural architecture of CAS 55808-53-2 (Molecular Formula: C10H15N3032) is defined by
three distinct domains, each contributing specific physicochemical behaviors:

e The Piperidine Ring: A saturated, six-membered nitrogenous heterocycle. While typically
highly basic, its incorporation into a urea linkage completely delocalizes the nitrogen lone
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pair into the carbonyl 1t -system, rendering it non-basic at physiological pH.

e The Urea Linker: Arigid, planar motif that acts as both a potent hydrogen-bond donor (N-H)
and acceptor (C=0). Ureas are frequently employed as metabolically stable bioisosteres for

amides and thioureas[2][3].

o The 5-Methylisoxazole Ring: An electron-deficient aromatic heterocycle. The isoxazole ring is
a classical bioisostere for esters and amides, offering improved metabolic stability against
hydrolytic enzymes while maintaining critical dipole interactions with biological targets.

5-Methylisoxazole
(H-Bond Acceptor Bioisostere)

Urea Linker
(H-Bond Donor/Acceptor)

Dipole Interaction

Piperidine Ring
(Lipophilic Domain)

Hydrogen Bonding

7

I

]

'\\Hydrophobic Interaction
.

Biological Target

(Receptor/[Enzyme)

Click to download full resolution via product page

Pharmacophoric mapping of CAS 55808-53-2 illustrating target binding interactions.

Physicochemical Profiling
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Understanding the physicochemical parameters of CAS 55808-53-2 is critical for predicting its

Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The urea linkage

significantly increases the Topological Polar Surface Area (TPSA) compared to simple amines,

while the piperidine ring ensures adequate lipophilicity (LogP) for membrane permeation.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of CAS 55808-53-2[1]:

Property Value Mechanistic Implication
Highly ligand-efficient; well
Molecular Weight 209.25 g/mol within Lipinski's Rule of 5
limits.
Balances carbon-heavy
Formula C10H15N302 lipophilicity with heteroatom

polarity.

UPEYIHRESJINHPG-

InChiKe
y UHFFFAOYSA-N

Standardized identifier for

cheminformatics database

querying.

LogP (Predicted) ~1.8-2.2

Optimal lipophilicity for passive
cellular membrane

permeability.

TPSA 58.4 A2

Excellent range for oral
bioavailability and potential

BBB penetration.

Hydrogen Bond Donors 1 (Urea N-H)

Facilitates highly directional

target engagement.

Hydrogen Bond Acceptors 3 (C=0, Isoxazole N, O)

Promotes solubility and
interactions with kinase hinge

regions.

Experimental Methodologies
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To ensure the scientific integrity of CAS 55808-53-2 batches prior to biological screening,
researchers must employ self-validating analytical systems. Below are the field-proven
protocols for purity profiling and structural elucidation.
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Analytical workflow for validating the physicochemical properties of CAS 55808-53-2.

Protocol 1: HPLC-UV/MS for Purity and Lipophilicity
Profiling

Causality & Rationale: A reversed-phase C18 column is utilized to assess purity. The addition
of 0.1% Formic Acid to the mobile phase is a deliberate choice; it suppresses the ionization of
the weakly basic isoxazole nitrogen, preventing secondary interactions with residual silanols on
the column and ensuring sharp, symmetrical peak shapes.

Step-by-Step Methodology:

o Sample Preparation: Dissolve 1.0 mg of CAS 55808-53-2 in 1.0 mL of LC-MS grade
Methanol. Sonicate for 2 minutes to ensure complete dissolution.

¢ Column Selection: Equip the HPLC with a C18 column (e.g., 50 mm x 2.1 mm, 1.7 ym
particle size).

* Mobile Phase Setup:
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o Solvent A: 0.1% Formic Acid in Milli-Q Water.

o Solvent B: 0.1% Formic Acid in Acetonitrile.

e Gradient Elution: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of
0.4 mL/min.

o Detection: Monitor UV absorbance at 254 nm (optimal for the conjugated isoxazole 1t -
system) and acquire positive mode ESI-MS data (expecting an[M+H]* peak at m/z 210.1).

Protocol 2: *H and **C NMR Structural Validation

Causality & Rationale: Deuterated chloroform (CDCIs) is specifically selected over protic
solvents like Methanol-d4. CDCIs provides a non-competing environment, preventing the rapid
deuterium exchange of the urea N-H proton. This allows for the clear observation of the broad
singlet corresponding to the urea N-H, which is critical for confirming the integrity of the linkage.

Step-by-Step Methodology:

o Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCIs containing 0.03%
viv TMS (Tetramethylsilane) as an internal standard.

 Instrument Tuning: Transfer the solution to a 5 mm NMR tube and insert it into a 400 MHz (or
higher) NMR spectrometer. Tune and match the probe to the *H and *3C frequencies.

e 1H NMR Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds. Key
expected signals include the isoxazole aromatic proton (singlet, ~6.0 ppm), the urea N-H
(broad singlet, ~7.5 ppm), and the aliphatic piperidine envelope (1.5-3.5 ppm).

e 13C NMR Acquisition: Acquire 512 scans with proton decoupling. Confirm the presence of the
highly deshielded urea carbonyl carbon (~155 ppm) and the isoxazole carbons.

Mechanistic Insights & Pharmacokinetic
Implications

The physicochemical properties of CAS 55808-53-2 make it an exceptional starting point for
lead optimization. The urea linkage is a well-documented bioisostere that frequently enhances
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target affinity through robust bidentate hydrogen bonding[2]. Furthermore, replacing highly
basic amines with ureas is a proven strategy to mitigate hERG ion channel toxicity, a common
cause of cardiotoxicity in drug development[4].

Because the piperidine nitrogen is locked in the urea resonance structure, the molecule avoids
excessive lysosomal trapping (a phenomenon common in highly basic lipophilic amines),
thereby improving its cytosolic distribution and overall volume of distribution (Vd). The 5-
methylisoxazole ring provides a metabolic shield against cytochrome P450-mediated oxidation,
making this scaffold highly resilient in in vivo models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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